4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Overview
Description
4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound that features a benzo[c][1,2,5]thiadiazole coreThe benzo[c][1,2,5]thiadiazole moiety is known for its electron-accepting properties, making it a valuable component in the design of organic semiconductors and other advanced materials .
Preparation Methods
The synthesis of 4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-3-yloxy group can be replaced by other nucleophiles.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, its anticancer activity could be attributed to its ability to inhibit hypoxia-inducible factors, thereby reducing tumor growth and metastasis . The compound’s electron-accepting properties also play a crucial role in its function as an organic semiconductor, facilitating charge transfer processes in electronic devices .
Comparison with Similar Compounds
4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can be compared with other benzo[c][1,2,5]thiadiazole derivatives, such as:
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are used as fluorophores and visible light organophotocatalysts.
Boron-based benzo[c][1,2,5]thiadiazoles: These are explored for their potential as hypoxia inhibitors in cancer therapy.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-thiophen-3-yloxypiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c19-24(20,14-3-1-2-13-15(14)17-23-16-13)18-7-4-11(5-8-18)21-12-6-9-22-10-12/h1-3,6,9-11H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATSMQHDQXTCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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